Mepiquat

Description

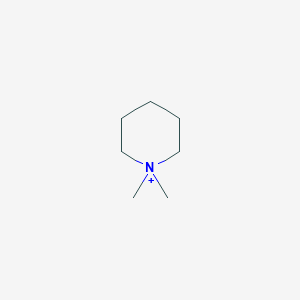

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylpiperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCAWEWCFVZOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24307-26-4 (chloride) | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042122 | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-91-7 | |

| Record name | Mepiquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepiquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Laboratory Synthesis of Mepiquat Chloride

Introduction

This compound chloride, chemically known as N,N-dimethylpiperidinium chloride, is a quaternary ammonium (B1175870) salt widely utilized as a plant growth regulator.[1][2] Its primary function is to inhibit the biosynthesis of gibberellic acid, thereby controlling excessive vegetative growth and promoting reproductive growth in various crops, most notably cotton.[1][2][3] This technical guide provides a detailed overview of two primary laboratory-scale synthesis pathways for this compound chloride, offering comprehensive experimental protocols, comparative data, and visual representations of the chemical processes. The information is intended to equip researchers and chemists with the necessary knowledge to replicate and potentially optimize these syntheses.

Synthesis Pathways

Two principal routes for the laboratory synthesis of this compound chloride are prevalent: a one-step synthesis directly from piperidine (B6355638) and a two-step approach via the intermediate N-methylpiperidine.

Pathway 1: One-Step Synthesis from Piperidine

This pathway involves the direct dimethylation of piperidine using methyl chloride in the presence of a base. This method is often favored for its procedural simplicity.

Reaction Scheme:

Piperidine reacts with two equivalents of methyl chloride in the presence of a base to yield this compound chloride. The base neutralizes the hydrogen chloride byproduct formed during the reaction.

Experimental Protocol:

A representative one-step synthesis using potassium carbonate as the base is detailed below, based on methodologies found in the patent literature.[4][5]

-

Materials:

-

Piperidine (hexahydropyridine)

-

Potassium Carbonate (K₂CO₃)

-

Methyl Chloride (CH₃Cl)

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a gas inlet, dissolve 0.85 kg of piperidine in 9.26 kg of ethanol.

-

Add 1.38 kg of potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

-

Introduce 1.06 kg of methyl chloride gas into the reaction mixture.

-

Allow the reaction to proceed at room temperature for 6 hours with continuous stirring.

-

After the reaction is complete, filter the mixture to separate the solid potassium bicarbonate (KHCO₃) byproduct from the this compound chloride solution in ethanol.

-

The ethanol is removed from the filtrate by evaporation under reduced pressure to yield the high-purity this compound chloride product. The ethanol can be recycled.

-

The collected KHCO₃ can be calcined to regenerate K₂CO₃ for future use.[4][5]

-

Alternative One-Step Aqueous Synthesis:

A traditional method involves an aqueous solution with sodium hydroxide (B78521) (NaOH) as the base.[6]

-

Procedure Overview:

-

An aqueous solution of piperidine is treated with methyl chloride in a molar ratio of approximately 1:2 (piperidine to methyl chloride).

-

The reaction is maintained under basic conditions with NaOH at a pressure of about 95-100 psi.[6]

-

This process typically yields an aqueous solution of this compound chloride. The byproduct, sodium chloride (NaCl), is removed by washing.[6]

-

Pathway 2: Two-Step Synthesis via N-Methylpiperidine

This pathway first involves the synthesis of N-methylpiperidine from piperidine, followed by its quaternization with methyl chloride to form this compound chloride. This route can offer higher purity of the final product.

Step 1: Synthesis of N-Methylpiperidine

Reaction Scheme:

Piperidine can be methylated using various reagents. One documented method involves the use of formaldehyde (B43269) and a reducing agent. Another approach utilizes paraformaldehyde and potassium dihydrogen phosphite.

Experimental Protocol (using Paraformaldehyde and Potassium Dihydrogen Phosphite): [7]

-

Materials:

-

Piperidine

-

Paraformaldehyde

-

Potassium Dihydrogen Phosphite

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, heat 170 g of piperidine to 80°C in an oil bath.

-

In a separate container, mix 72 g of paraformaldehyde and 144 g of potassium dihydrogen phosphite.

-

Add the solid mixture to the heated piperidine in batches over a period of 1 hour.

-

After the addition is complete, continue the reaction for another 1.5 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

Cool the reaction mixture to room temperature and filter to separate the solid residue from the filtrate containing N-methylpiperidine.

-

The filtrate is then distilled to purify the N-methylpiperidine.

-

Step 2: Synthesis of this compound Chloride from N-Methylpiperidine

Reaction Scheme:

N-methylpiperidine is reacted with methyl chloride in an anhydrous solvent to precipitate high-purity this compound chloride.

Experimental Protocol (in Anhydrous Acetone): [6][8]

-

Materials:

-

N-methylpiperidine

-

Anhydrous Acetone (B3395972)

-

Methyl Chloride (CH₃Cl)

-

-

Procedure:

-

In a pressure reactor, charge 4 liters of anhydrous acetone.

-

Add 1000 g of N-methylpiperidine to the solvent and seal the reactor.

-

Introduce 510 g of methyl chloride (a 10% molar excess) below the surface of the liquid over a period of 2-6 hours, ensuring the pressure does not exceed 70 psi.[6][8]

-

The reaction is allowed to proceed overnight (approximately 24 hours).

-

The precipitated solid this compound chloride is separated from the acetone by filtration under a moisture-free atmosphere.[6] The acetone can be recovered and reused.

-

The solid product is washed with acetone to remove any adsorbed impurities.

-

The final product is dried under vacuum filtration to yield high-purity this compound chloride.[6]

-

Data Presentation

The following tables summarize the quantitative data for the described synthesis pathways.

Table 1: Comparison of this compound Chloride Synthesis Pathways

| Parameter | Pathway 1 (One-Step) | Pathway 2 (Two-Step) |

| Starting Material | Piperidine | N-Methylpiperidine |

| Key Reagents | Methyl Chloride, Base (K₂CO₃ or NaOH) | Methyl Chloride |

| Solvent | Ethanol, Water, or n-Butanol | Anhydrous Acetone, Isopropanol, etc.[6] |

| Typical Yield | 50-60% (aqueous NaOH process)[6] | >95% conversion of N-methylpiperidine[6] |

| Purity of Final Product | Lower, requires significant purification | High purity (>99.5%)[6] |

| Byproducts | KHCO₃ or NaCl | Minimal |

| Complexity | Simpler, one-pot reaction | More complex, involves intermediate isolation |

Table 2: Quantitative Data for Pathway 2 (Synthesis from N-Methylpiperidine)

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Molar Ratio (N-Methylpiperidine:Methyl Chloride) |

| N-Methylpiperidine | 99.17 | 1000 g | 1 |

| Methyl Chloride | 50.49 | 510 g | ~1.1 |

| Anhydrous Acetone (Solvent) | 58.08 | 4 L | - |

| This compound Chloride (Product) | 149.66 | - | - |

Mandatory Visualizations

Diagram 1: One-Step Synthesis of this compound Chloride

References

- 1. guidechem.com [guidechem.com]

- 2. This compound Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of high-purity this compound chloride serving as plant growth regulator with one-step method | Semantic Scholar [semanticscholar.org]

- 5. CN102584681A - Synthesis of high-purity this compound chloride serving as plant growth regulator with one-step method - Google Patents [patents.google.com]

- 6. US5705648A - this compound chloride - Google Patents [patents.google.com]

- 7. Synthetic method of N-methylpiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]

The Physiological Effects of Mepiquat on Plant Cell Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of mepiquat chloride on plant cell elongation. This compound chloride, a widely used plant growth regulator, primarily functions by inhibiting the biosynthesis of gibberellins (B7789140), a class of hormones crucial for cell elongation. This document details its mechanism of action, summarizes quantitative data from various studies, outlines experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound chloride (N,N-dimethylpiperidinium chloride) is classified as an onium compound that acts as a plant growth retardant.[1][2] Its primary mode of action is the inhibition of the early steps of gibberellic acid (GA) biosynthesis.[1][2] Gibberellins are diterpenoid hormones that play a critical role in various developmental processes, most notably stem and internode elongation through the promotion of cell elongation and, to a lesser extent, cell division.[3][4][5]

This compound chloride specifically targets and blocks the activity of two key enzymes in the GA biosynthesis pathway:

-

Copalyl-diphosphate synthase (CPS)

-

ent-Kaurene synthase (KS)

These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene, a crucial precursor for all gibberellins.[1][2] By inhibiting these early stages, this compound chloride effectively reduces the endogenous pool of active gibberellins, such as GA3 and GA4, within the plant.[6] This reduction in active GAs leads to a cascade of physiological effects, with the most prominent being the inhibition of cell elongation, resulting in reduced plant height and a more compact plant architecture.[3][6][7] While cell elongation is significantly inhibited, cell division is largely unaffected.[8][9]

Quantitative Data on the Effects of this compound Chloride

The application of this compound chloride leads to measurable changes in plant morphology, hormone levels, and gene expression. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound Chloride on Plant Growth Parameters

| Plant Species | Treatment Details | Observed Effect | Quantitative Change | Citation(s) |

| Cotton (Gossypium hirsutum) | Foliar spray | Reduction in plant height | Statistically significant reduction compared to untreated controls. | [8][10][11] |

| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in opened bolls per plant | 60% increase compared to application at 50 DAS. | [12] |

| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in boll weight | 32% increase compared to application at 50 DAS. | [12] |

| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in lint yield | 27% increase compared to application at 50 DAS. | [12] |

| Green Gram (Vigna radiata) | Double application of 250 ppm MC at 35 and 45 DAS | Increase in straw yield | Highest straw yield (40.12) compared to control (35.52). | [7] |

| 'Shine Muscat' Grapevines | Foliar spray (100-700 mg/L) | Reduction in shoot length growth rate | Statistically significant reductions, with a concentration-dependent effect. | [9] |

| Soybean (Glycine max) | Foliar spray | Inhibition of plant growth | Significant downregulation of genes related to cell wall synthesis. | [13][14] |

Table 2: Effects of this compound Chloride on Endogenous Gibberellin Levels and Gene Expression in Cotton (Gossypium hirsutum)

| Parameter | Treatment Details | Tissue Analyzed | Observed Effect | Quantitative Change | Citation(s) |

| Endogenous GA3 and GA4 levels | MC treatment of seedlings | Elongating internode | Significant decrease | Data not specified in abstract. | [6] |

| GA biosynthetic and metabolic genes | 2-10 days of MC treatment | Not specified | Marked suppression | Data not specified in abstract. | [6] |

| GhEXP and GhXTH2 gene expression | MC treatment of seedlings | Elongating internode | Downregulation | Data not specified in abstract. | [6] |

| DELLA-like genes expression | 2-10 days of MC treatment | Not specified | Downregulation | Data not specified in abstract. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols as described in the cited literature.

Analysis of this compound Chloride Effects on Cotton Growth and Gibberellin Metabolism

-

Plant Material and Growth Conditions: Cotton (Gossypium hirsutum L.) seedlings are typically grown under controlled environmental conditions (e.g., greenhouse or growth chamber) in pots containing a suitable growth medium.

-

This compound Chloride Application: A solution of this compound chloride at a specified concentration is applied to the seedlings, often as a foliar spray until runoff is achieved. Control plants are treated with a mock solution (e.g., water with a surfactant if used in the treatment).

-

Measurement of Growth Parameters: Plant height and the length of specific internodes are measured at various time points after treatment.

-

Hormone Extraction and Quantification: The elongating internodes are harvested, frozen in liquid nitrogen, and ground to a fine powder. Endogenous gibberellins (GA3, GA4) are extracted using appropriate solvents (e.g., methanol), purified using techniques like solid-phase extraction, and quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Gene Expression Analysis: Total RNA is extracted from the elongating internodes using a suitable kit. The RNA is then reverse-transcribed to cDNA. The expression levels of target genes (e.g., GA biosynthetic genes, GhEXP, GhXTH2, DELLA-like genes) are quantified using quantitative real-time PCR (qRT-PCR) with gene-specific primers. Relative gene expression is often calculated using the 2-ΔΔCt method with a reference gene for normalization.

Investigation of this compound Chloride Effects on Grapevine Shoot Growth

-

Experimental Setup: The study is conducted on mature 'Shine Muscat' grapevines in a field or vineyard setting.

-

Treatment Application: Different concentrations of this compound chloride (e.g., 100, 300, 500, 700 mg/L) are applied as a foliar spray at specific growth stages, such as before flowering. A control group is sprayed with water.

-

Data Collection: The length of new shoots is measured at regular intervals after each treatment to determine the growth rate. Other parameters like leaf area and chlorophyll (B73375) content may also be measured.

-

Statistical Analysis: The collected data is subjected to statistical analysis, such as analysis of variance (ANOVA), to determine the significance of the treatment effects.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and relationships involved in the physiological effects of this compound chloride.

Gibberellin Biosynthesis Pathway and this compound Chloride Inhibition

Caption: Inhibition of GA biosynthesis by this compound Chloride.

Signaling Pathway of this compound Chloride's Effect on Cell Elongation

Caption: this compound's signaling cascade to inhibit cell elongation.

Hormonal Crosstalk Influenced by this compound Chloride

Caption: Hormonal crosstalk modulated by this compound Chloride.

Conclusion

This compound chloride is a potent inhibitor of plant cell elongation due to its targeted disruption of the gibberellin biosynthesis pathway. By blocking the enzymes CPS and KS, it effectively lowers the levels of active gibberellins, leading to reduced stem and internode elongation. This primary effect is accompanied by alterations in the expression of cell wall modifying genes and interactions with other hormonal pathways, including those of auxin and abscisic acid. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research into the precise molecular mechanisms of this compound chloride and for the development of new plant growth regulators. The visualized pathways offer a clear conceptual framework for understanding the complex physiological responses initiated by this compound.

References

- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jkip.kit.edu [jkip.kit.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress [mdpi.com]

- 5. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. lsuagcenter.com [lsuagcenter.com]

- 9. mdpi.com [mdpi.com]

- 10. cotton.org [cotton.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]

- 14. This compound chloride inhibits soybean growth but improves drought resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepiquat's Role in Modulating Plant Hormone Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control vegetative growth and enhance reproductive development in various crops, most notably cotton. Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, leading to a cascade of effects on the intricate network of plant hormones. This technical guide provides a comprehensive overview of the multifaceted role of this compound in modulating plant hormone homeostasis. It delves into its inhibitory effects on the gibberellin pathway and explores the subsequent crosstalk with auxins, cytokinins, and abscisic acid. This guide summarizes key quantitative data from scientific literature, presents detailed experimental protocols for hormone analysis, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's physiological and molecular impacts on plants.

Introduction

This compound chloride (1,1-dimethylpiperidinium chloride) is a synthetic organic compound classified as a quaternary ammonium (B1175870) salt.[1] It functions as a plant growth retardant by interfering with the biosynthesis of gibberellins, a class of hormones crucial for cell elongation.[1][2] This inhibition leads to a more compact plant stature, characterized by shorter internodes and reduced leaf area, which can be advantageous in agricultural settings to prevent lodging, improve light penetration into the canopy, and shift assimilate partitioning towards reproductive organs, ultimately enhancing crop yield and quality.[3][4] Beyond its primary effect on gibberellins, this compound instigates a complex interplay with other key phytohormones, including auxins, cytokinins, and abscisic acid, thereby orchestrating a comprehensive reprogramming of plant growth and development.[5][6][7] Understanding these intricate hormonal modulations is paramount for optimizing the application of this compound in agriculture and for exploring its potential in developing new plant growth regulators.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the competitive inhibition of specific enzymes in the early stages of the gibberellin biosynthesis pathway.[1] Gibberellins are terpenoids, and their synthesis originates from the terpenoid biosynthesis pathway.[8][9] this compound specifically targets the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to ent-kaurene (B36324), a critical precursor for all gibberellins.[1][10]

This compound acts as a structural mimic of the carbocationic intermediates in the cyclization reactions catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][10] By binding to the active sites of these enzymes, this compound effectively blocks the production of ent-kaurene, leading to a significant reduction in the downstream pool of bioactive gibberellins, such as GA₃ and GA₄.[4][11] This reduction in active GAs alleviates the repression of DELLA proteins, which are key negative regulators of GA signaling.[6] The accumulation of DELLA proteins, in turn, restricts cell elongation and division, resulting in the characteristic dwarfing phenotype observed in this compound-treated plants.[6][11]

Crosstalk with Other Plant Hormones

The reduction in gibberellin levels triggered by this compound initiates a hormonal cascade, influencing the homeostasis of auxins, cytokinins, and abscisic acid. This hormonal crosstalk is crucial in mediating the full spectrum of this compound's effects on plant physiology.

Auxin Homeostasis and Lateral Root Development

This compound treatment has been consistently shown to promote lateral root formation, a phenomenon tightly linked to alterations in auxin homeostasis.[5][12] Studies have demonstrated a significant increase in the endogenous levels of indole-3-acetic acid (IAA), the primary auxin in plants, in the roots of this compound-treated seedlings.[12] This increase in free IAA is attributed to the enhanced hydrolysis of IAA-amide conjugates, which serve as storage forms of auxin. This compound upregulates the expression of IAA amidohydrolase genes (e.g., IAR3, ILR1), leading to the release of active IAA.

The elevated IAA levels in the roots subsequently activate auxin signaling pathways, leading to the upregulation of key transcription factors involved in lateral root initiation, such as AUXIN RESPONSE FACTOR 7 (ARF7), ARF19, and LATERAL ORGAN BOUNDARIES DOMAIN (LBD) proteins.[13] This signaling cascade ultimately promotes the cell division and differentiation required for the formation and elongation of lateral roots.

Modulation of Cytokinin Levels and Signaling

This compound also exerts a significant influence on cytokinin homeostasis, although the effects can be complex and tissue-specific.[13][14] Research in cotton seedlings has shown that this compound treatment leads to a decrease in the levels of active cytokinins, such as trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP), in the roots.[13][14] Conversely, the levels of their less active riboside forms, trans-zeatin riboside (tZR) and isopentenyladenine riboside (iPR), were found to increase.[13][14]

This shift in the cytokinin profile is associated with changes in the expression of genes involved in cytokinin metabolism. This compound treatment has been observed to upregulate cytokinin biosynthesis genes (IPTs) and genes involved in the catabolism of active cytokinins (CKXs), while downregulating genes responsible for activating cytokinins (LOGs).[13] The resulting decrease in active cytokinin levels in the roots appears to contribute to the promotion of lateral root initiation, likely through crosstalk with auxin signaling pathways.[13]

Interplay with Abscisic Acid and Stress Responses

The interaction between this compound and abscisic acid (ABA), a key hormone in stress responses, is an area of growing interest.[6][7] Some studies suggest that this compound application can lead to an increase in ABA content, particularly under stress conditions such as drought.[7][11] This elevation in ABA may contribute to enhanced stress tolerance in this compound-treated plants by promoting stomatal closure and other adaptive physiological responses.[7] The crosstalk between GA and ABA signaling is well-established, with DELLA proteins (stabilized by low GA levels) known to interact with components of the ABA signaling pathway.[5] By inhibiting GA biosynthesis, this compound may sensitize the plant to ABA signaling, thereby improving its resilience to environmental stressors.

Quantitative Data on Hormonal Changes

The following tables summarize the quantitative effects of this compound chloride on the levels of various plant hormones as reported in the scientific literature. It is important to note that the magnitude of these changes can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Effect of this compound Chloride on Gibberellin Levels in Cotton

| Plant Tissue | Gibberellin | Treatment | Change | Reference |

| Elongating Internode | GA₃ | This compound Chloride | Significantly Decreased | [4] |

| Elongating Internode | GA₄ | This compound Chloride | Significantly Decreased | [4] |

| Root | Gibberellin | This compound Chloride + Drought | -25% | [11] |

| Root | Gibberellin | This compound Chloride | -40% | [11] |

Table 2: Effect of this compound Chloride on Auxin Levels in Cotton Seedlings

| Time After Treatment | IAA Content Change | Reference |

| 12 - 60 hours | +3.5% to +38.7% | [12] |

Table 3: Effect of this compound Chloride on Cytokinin Levels in Cotton Seedling Roots

| Cytokinin | Treatment | Change | Reference |

| trans-Zeatin (tZ) | This compound Chloride | Decreased | [13][14] |

| Isopentenyladenine (iP) | This compound Chloride | Decreased | [13][14] |

| trans-Zeatin Riboside (tZR) | This compound Chloride | Increased | [13][14] |

| Isopentenyladenine Riboside (iPR) | This compound Chloride | Increased | [13][14] |

Table 4: Effect of this compound Chloride on Abscisic Acid Levels in Cotton

| Condition | Plant Tissue | Treatment | ABA Content Change | Reference |

| Drought Stress | Leaf | This compound Chloride | +73% | [11] |

| Drought Stress | Leaf | This compound Chloride (Interaction) | +183% | [11] |

Experimental Protocols

Accurate quantification of plant hormones is essential for understanding the effects of this compound chloride. The following sections provide detailed methodologies for the extraction and analysis of gibberellins, auxins, cytokinins, and abscisic acid.

General Experimental Workflow

The general workflow for studying the impact of this compound on plant hormone homeostasis involves several key steps, from plant treatment to data analysis.

Gibberellin (GA) Quantification by GC-MS

1. Extraction:

-

Homogenize 1-2 g of fresh plant tissue in liquid nitrogen.

-

Extract the homogenized tissue with 80% methanol (B129727) containing an appropriate internal standard (e.g., [²H₂]GA₄).

-

Shake overnight at 4°C.

-

Centrifuge and collect the supernatant.

2. Purification:

-

Pass the supernatant through a C18 Sep-Pak cartridge to remove pigments and other non-polar compounds.

-

Elute the GAs with 80% methanol.

-

Further purify the eluate using an anion-exchange column (e.g., DEAE-Sephadex).

-

Elute the acidic GAs with methanol containing 1% acetic acid.

3. Derivatization:

-

Dry the purified GA fraction under a stream of nitrogen.

-

Methylate the carboxyl groups using diazomethane.

-

Silylate the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-1) for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to quantify the specific GAs based on their characteristic ions and the ions of the internal standard.[5]

Auxin (IAA) Quantification by LC-MS/MS

1. Extraction:

-

Grind 50-100 mg of fresh plant tissue in liquid nitrogen.

-

Add extraction buffer (e.g., 2-propanol/H₂O/HCl) and an internal standard (e.g., [¹³C₆]IAA).

-

Shake for 30 minutes at 4°C.

-

Add dichloromethane (B109758) and shake for another 30 minutes at 4°C.

-

Centrifuge and collect the lower organic phase.

2. Purification:

-

Evaporate the organic phase to dryness.

-

Re-dissolve the residue in a small volume of methanol.

-

Purify using a solid-phase extraction (SPE) C18 cartridge.

3. LC-MS/MS Analysis:

-

Inject the purified sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with solvents such as acetonitrile (B52724) and water, both containing a small amount of formic acid.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for IAA and its internal standard for accurate quantification.[10]

Cytokinin (CK) Quantification by UPLC-MS/MS

1. Extraction:

-

Freeze-dry and homogenize 10-20 mg of plant tissue.

-

Extract with a modified Bieleski buffer (methanol/water/formic acid) containing a cocktail of deuterated cytokinin internal standards (e.g., [²H₅]tZ, [²H₃]DZ, [²H₆]iP).

-

Incubate at -20°C for 1 hour.

-

Centrifuge and collect the supernatant.

2. Purification:

-

Use a mixed-mode cation exchange SPE cartridge.

-

Condition the cartridge with methanol and water.

-

Load the sample and wash with methanol and water.

-

Elute the cytokinins with a solution of ammonium hydroxide (B78521) in methanol.

3. UPLC-MS/MS Analysis:

-

Dry the eluate and re-dissolve in a small volume of mobile phase.

-

Inject into an ultra-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer.

-

Use a C18 column for rapid separation.

-

Perform quantification using MRM mode, monitoring the specific transitions for each cytokinin and its corresponding internal standard.[3][13][14]

Abscisic Acid (ABA) Quantification by LC-MS/MS

1. Extraction:

-

Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen.

-

Extract with a solution of acetone (B3395972)/water/acetic acid containing a deuterated ABA internal standard (e.g., [²H₆]ABA).

-

Shake for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

2. Purification:

-

Evaporate the acetone from the supernatant.

-

Adjust the pH of the aqueous residue to ~3.0 with acetic acid.

-

Partition twice against ethyl acetate (B1210297).

-

Combine the ethyl acetate fractions and evaporate to dryness.

-

Re-dissolve the residue in a small amount of methanol and purify using a C18 SPE cartridge.

3. LC-MS/MS Analysis:

-

Analyze the purified sample by LC-MS/MS using a C18 column and a gradient of acetonitrile and water with formic acid.

-

Quantify ABA using MRM by monitoring the transition of the precursor ion to a specific product ion for both endogenous ABA and the deuterated internal standard.

Conclusion

This compound chloride's role in plant hormone homeostasis is far more intricate than its primary function as a gibberellin biosynthesis inhibitor. By reducing GA levels, this compound sets off a chain of events that rebalances the entire hormonal network, with significant consequences for auxin, cytokinin, and abscisic acid signaling. These hormonal modulations are the underlying basis for this compound's diverse physiological effects, from controlling plant height to promoting lateral root growth and potentially enhancing stress tolerance. The continued investigation into these complex interactions, aided by the advanced analytical techniques detailed in this guide, will undoubtedly lead to a more refined and effective use of this compound in agriculture and pave the way for the development of novel plant growth regulators with targeted modes of action.

References

- 1. cotton.org [cotton.org]

- 2. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. xisdxjxsu.asia [xisdxjxsu.asia]

Transcriptomic Reprogramming in Plants Treated with Mepiquat Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), a widely utilized plant growth regulator, is known for its ability to control vegetative growth and enhance crop yields. The application of MC induces significant alterations in the plant transcriptome, leading to a cascade of molecular and physiological changes. This technical guide provides an in-depth analysis of the transcriptomic shifts observed in plants following MC treatment, with a primary focus on cotton (Gossypium hirsutum) and soybean (Glycine max). We summarize key quantitative data on differentially expressed genes (DEGs), detail the experimental protocols for transcriptomic analysis, and present visual representations of the core signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers and professionals investigating the molecular mechanisms of plant growth regulation and developing novel agricultural chemistries.

Introduction

This compound chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium (B1175870) compound that acts as a gibberellin (GA) biosynthesis inhibitor.[1][2] By suppressing the synthesis of GAs, which are crucial for stem elongation, MC effectively reduces plant height and promotes a more compact plant architecture.[1][3][4] This growth regulation is particularly beneficial in crops like cotton, where excessive vegetative growth can lead to reduced boll set and yield.[3] Transcriptomic studies have revealed that the effects of MC extend beyond GA biosynthesis, influencing a wide array of hormonal signaling pathways and metabolic processes.[1][5] This guide delves into the specifics of these transcriptomic changes to provide a clearer understanding of MC's mode of action at the molecular level.

Quantitative Transcriptomic Data

The application of this compound chloride leads to substantial changes in gene expression. The number of differentially expressed genes (DEGs) can vary depending on the plant species, tissue type, time point after treatment, and the concentration of MC applied. Below are summary tables of DEGs identified in key studies.

Table 1: Differentially Expressed Genes (DEGs) in Cotton (Gossypium hirsutum) Seedling Internodes Following this compound Chloride Treatment. [6]

| Time After Treatment | Upregulated DEGs | Downregulated DEGs | Total DEGs |

| 48 hours | 645 | 733 | 1378 |

| 72 hours | 1086 | 1665 | 2751 |

| 96 hours | 1479 | 1980 | 3459 |

| Data represents DEGs with | log2(fold change) | ≥ 1 and FDR ≤ 0.05 compared to control (0h).[6] |

Table 2: Differentially Expressed Genes (DEGs) in Soybean (Glycine max) Leaves Following this compound Chloride (DPC) Treatment. [5]

| Soybean Variety | Upregulated DEGs | Downregulated DEGs | Total DEGs |

| Heinong44 (HN44) | 219 | 418 | 717 |

| Heinong65 (HN65) | 828 | 2052 | 2880 |

| Data from soybean seedlings at the V3 stage, 7 days after DPC treatment.[5] |

Table 3: Differentially Expressed Genes (DEGs) in Cotton Roots Following this compound Chloride Seed Treatment. [7]

| Time and Tissue | Total DEGs |

| 12 hours (Whole Root) | 6113 |

| 48 hours (Root Middle) | 586 |

| 48 hours (Root Tip) | 413 |

| 72 hours (Root Middle) | 1548 |

| 72 hours (Root Tip) | 874 |

| *Data represents DEGs with FDR < 5% and | log2Fc |

Key Signaling Pathways Modulated by this compound Chloride

Transcriptomic analyses have consistently shown that this compound chloride treatment impacts several key phytohormone signaling pathways. The primary effect is on the gibberellin pathway, but significant crosstalk with auxin, cytokinin, and brassinosteroid pathways is also observed.

Gibberellin (GA) Biosynthesis and Signaling

MC is a known inhibitor of GA biosynthesis, specifically targeting the early steps catalyzed by ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[7][8] This leads to a reduction in the levels of bioactive GAs.[1][2] Transcriptomic data confirms the downregulation of genes involved in GA biosynthesis and the upregulation of genes involved in GA catabolism, such as GA2ox.[3]

Crosstalk with Other Phytohormone Pathways

The reduction in GA levels triggers a complex hormonal crosstalk. Transcriptomic evidence points to the modulation of auxin, cytokinin (CK), and brassinosteroid (BR) signaling pathways. In cotton, MC treatment has been shown to suppress genes related to auxin and BR metabolism and signaling, while inducing genes associated with CK metabolism.[1] This hormonal imbalance contributes to the observed growth inhibition.[1] In soybean, MC also inhibits the synthesis of zeatin (a cytokinin) and brassinolide.[5][9]

Flavonoid and Phenylpropanoid Biosynthesis

In addition to hormone signaling, MC treatment has been found to influence secondary metabolism, particularly the flavonoid and phenylpropanoid biosynthesis pathways. In soybean, while overall growth is inhibited, the expression of genes involved in isoflavonoid (B1168493) and flavonoid biosynthesis is significantly upregulated, leading to an accumulation of these compounds.[5][10] This suggests a potential role for MC in enhancing plant stress responses, as flavonoids are known to have antioxidant properties.[10] In contrast, a study on an MC-insensitive cotton variety showed downregulation of genes in the phenylpropanoid pathway, which provides precursors for lignin (B12514952) and flavonoid biosynthesis.[4]

Experimental Protocols for Transcriptomic Analysis

The following section outlines a generalized experimental workflow for analyzing transcriptomic changes in plants treated with this compound chloride, based on methodologies reported in the literature.[1][3][4][5][6]

Plant Material and MC Treatment

-

Plant Species and Growth: Cotton (Gossypium hirsutum) or soybean (Glycine max) seeds are typically germinated and grown under controlled greenhouse or growth chamber conditions (e.g., 28°C/25°C day/night temperature, 14h/10h light/dark photoperiod).[1][3][5]

-

MC Application: At a specific developmental stage (e.g., three-leaf stage for cotton seedlings), plants are treated with a foliar spray of this compound chloride solution at a defined concentration (e.g., 80 mg/L for cotton, 100 mg/L for soybean).[3][6][11] Control plants are sprayed with water.[3]

-

Tissue Sampling: Specific tissues (e.g., elongating internodes, leaves, or roots) are harvested at various time points post-treatment (e.g., 0, 48, 72, 96 hours).[1][6] Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.[12]

RNA Extraction, Library Preparation, and Sequencing

-

RNA Extraction: Total RNA is extracted from the collected tissue samples using a commercial kit, such as the RNAprep Pure Plant Kit, following the manufacturer's instructions.[4][6] RNA integrity and quality are assessed using agarose (B213101) gel electrophoresis and a bioanalyzer.[4]

-

Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

-

Sequencing: The constructed cDNA libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq platform, to generate paired-end reads.[12][13]

Bioinformatics Analysis

-

Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases to obtain clean reads.[6]

-

Read Mapping: The clean reads are aligned to the reference genome of the respective plant species using alignment software like HISAT2 or TopHat2.

-

Gene Expression Quantification: The expression level of each gene is quantified as Fragments Per Kilobase of exon model per Million mapped fragments (FPKM).[6]

-

Differential Expression Analysis: Differentially expressed genes (DEGs) between MC-treated and control samples are identified using packages like DESeq2 or edgeR. Genes with a |log2(fold change)| ≥ 1 and a false discovery rate (FDR) or adjusted p-value < 0.05 are typically considered as significant DEGs.[6]

-

Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify the biological processes and metabolic pathways that are significantly affected by MC treatment.[5][6]

Conclusion

Transcriptomic analysis provides a powerful lens through which to view the molecular underpinnings of this compound chloride's effects on plant growth and development. The primary mechanism of action is the inhibition of the gibberellin biosynthesis pathway, which is clearly reflected in the downregulation of key biosynthetic genes. However, the transcriptomic data reveal a more complex picture, where MC orchestrates a broad reprogramming of hormonal signaling networks, including auxin, cytokinin, and brassinosteroid pathways. Furthermore, its influence on secondary metabolic pathways, such as flavonoid biosynthesis, suggests a multifaceted role that may also involve the modulation of plant stress responses. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further explore the intricate molecular responses of plants to this important growth regulator and to inform the development of next-generation agricultural technologies.

References

- 1. Frontiers | Transcriptome Profiling of the Elongating Internode of Cotton (Gossypium hirsutum L.) Seedlings in Response to this compound Chloride [frontiersin.org]

- 2. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Profiling of the Elongating Internode of Cotton (Gossypium hirsutum L.) Seedlings in Response to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zwxb.chinacrops.org [zwxb.chinacrops.org]

- 9. This compound chloride inhibits soybean growth but improves drought resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepiquat Chloride's Impact on the Metabolic Profile of Cotton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in cotton (Gossypium hirsutum L.) cultivation to manage vegetative growth and improve yield. Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis, leading to a more compact plant architecture. However, the influence of MC extends beyond morphological changes, inducing a cascade of alterations in the cotton plant's metabolic profile. This technical guide provides a comprehensive overview of the metabolic shifts in cotton upon treatment with this compound chloride, with a focus on phytohormones, carbohydrates, and amino acids. Detailed experimental protocols for metabolic analysis and visualizations of key pathways are included to facilitate further research and application in crop improvement and development.

Introduction

Cotton, a cornerstone of the global textile industry, is a perennial plant with an indeterminate growth habit. Unchecked, this can lead to excessive vegetative growth, which can negatively impact lint yield and quality by causing shading, increasing boll rot, and impeding mechanical harvesting[1]. This compound chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium (B1175870) compound that acts as a gibberellin biosynthesis inhibitor[2]. By suppressing the production of GAs, MC effectively reduces cell elongation, resulting in shorter internodes and a more compact plant stature[2]. This alteration in growth redirects the plant's resources from vegetative growth to reproductive structures, potentially enhancing boll retention and yield[1].

Beyond these visible morphological effects, the application of this compound chloride instigates significant changes at the metabolic level. These changes are complex and involve crosstalk between various phytohormone signaling pathways, alterations in carbon and nitrogen metabolism, and the induction of secondary metabolite production. Understanding this intricate metabolic response is crucial for optimizing the use of MC in cotton production and for developing new strategies for crop improvement. This guide summarizes the current knowledge on the metabolic impact of this compound chloride on cotton, presents quantitative data on these changes, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary molecular target of this compound chloride is the gibberellin (GA) biosynthesis pathway. Specifically, MC inhibits the activity of ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), two key enzymes in the early stages of GA synthesis. This blockage prevents the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins. The resulting decrease in the pool of active GAs, such as GA3 and GA4, leads to a reduction in cell elongation, a hallmark effect of MC application[3].

dot

Caption: Inhibition of Gibberellin Biosynthesis by this compound Chloride.

Quantitative Metabolic Profile Changes

The application of this compound chloride induces measurable changes in the concentrations of various metabolites in cotton tissues. These alterations are a direct consequence of the inhibition of GA biosynthesis and the subsequent hormonal and metabolic readjustments.

Phytohormone Profile

The most pronounced effect of MC is on the phytohormone balance. While gibberellin levels decrease, there are significant changes in other hormone classes, indicating a complex crosstalk.

| Phytohormone Class | Specific Metabolite | Tissue | Treatment | Change Relative to Control | Reference |

| Gibberellins | Gibberellin A4 (GA4) | Young Stem | 80 mg/L MC | Significant Decrease | [1] |

| Auxins | Indole-3-acetic acid (IAA) | Young Stem | 80 mg/L MC | Significant Reduction at 6 days post-spray | [1] |

| Cytokinins | Cytokinin (CTK) | Young Stem | 80 mg/L MC | Significant Increase at 6 days post-spray | [1] |

Carbohydrate Profile

This compound chloride influences carbon partitioning, which is reflected in the carbohydrate profile of cotton leaves. This is often linked to changes in photosynthetic activity and the source-sink dynamics of the plant.

| Carbohydrate Class | Specific Metabolite | Tissue | Treatment | Change Relative to Control | Reference |

| Monosaccharides | Glucose | Leaves | Field Application | No significant change | |

| Disaccharides | Sucrose | Leaves | Field Application | No significant change | |

| Polysaccharides | Starch | Leaves | Field Application | Accumulation observed |

Note: Quantitative data for specific concentrations of carbohydrates under MC treatment were not available in the reviewed literature. The table reflects the qualitative changes reported.

Amino Acid Profile

Changes in nitrogen metabolism have also been observed following this compound chloride application, which can be seen in the amino acid profile.

| Amino Acid | Tissue | Treatment | Change Relative to Control | Reference |

| Proline | Leaves | Field Application | Increase | |

| Total Amino Acids | - | - | General increase often observed | [4] |

Note: Specific quantitative data for individual amino acid concentrations under MC treatment were not available in the reviewed literature. The table reflects the general trends reported.

Experimental Protocols

Accurate and reproducible quantification of metabolic changes is paramount for understanding the effects of this compound chloride. Below are detailed methodologies for the analysis of phytohormones and other metabolites in cotton tissues.

Phytohormone Analysis via LC-MS/MS

This protocol is adapted for the targeted quantification of gibberellins, auxins, and cytokinins.

1. Sample Preparation and Extraction:

-

Harvest approximately 100 mg of fresh cotton tissue (e.g., young stem, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (methanol:isopropanol:acetic acid, 20:79:1, v/v/v).

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of the same extraction solvent, vortex, and centrifuge again.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each targeted phytohormone.

dot

Caption: Experimental Workflow for Phytohormone Analysis by LC-MS/MS.

General Metabolite Profiling via GC-MS

This protocol is suitable for the analysis of primary metabolites such as amino acids, organic acids, and sugars.

1. Sample Preparation and Extraction:

-

Follow the same initial steps of harvesting and grinding as in the phytohormone analysis protocol.

-

To 50 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

-

Add an internal standard (e.g., ribitol) for quantification.

-

Vortex and incubate on a shaker at 70°C for 15 minutes.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

2. Derivatization:

-

The dried extract must be derivatized to increase the volatility of the metabolites.

-

Step 1: Methoximation. Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.

-

Step 2: Silylation. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

3. GC-MS Analysis:

-

GC System: A gas chromatograph equipped with an autosampler.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/min, and hold for 10 minutes.

-

MS System: A single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Metabolite Identification: Compare mass spectra and retention indices with a reference library (e.g., NIST, Golm Metabolome Database).

// Nodes Sample_Prep [label="Sample Preparation\n(Harvesting and Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Evaporation to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Two-Step Derivatization\n(Methoximation and Silylation)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_Separation [label="GC Separation (Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="MS Detection (EI Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and Metabolite Identification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Extraction; Extraction -> Drying; Drying -> Derivatization; Derivatization -> GC_Separation; GC_Separation -> MS_Detection; MS_Detection -> Data_Processing; }

References

- 1. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]

Gene Expression Analysis in Response to Mepiquat Application: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat chloride (MC), a piperidinium (B107235) compound, is a widely utilized plant growth regulator engineered to curtail excessive vegetative growth and optimize plant architecture, thereby enhancing crop yields. Its primary mode of action involves the inhibition of gibberellin (GA) biosynthesis.[1][2][3] This targeted disruption of a key phytohormone pathway precipitates a cascade of transcriptomic alterations, influencing a spectrum of physiological processes including cell elongation, division, and differentiation. Understanding the nuanced molecular responses to this compound application is paramount for its effective and strategic deployment in agricultural systems and for elucidating fundamental principles of plant hormone signaling.

This technical guide provides an in-depth overview of the gene expression analysis following this compound treatment, with a principal focus on cotton (Gossypium hirsutum), a model organism for studying the effects of this growth regulator. We will delve into the key signaling pathways modulated by this compound, present quantitative data from transcriptome profiling studies, and provide detailed experimental protocols for the replication and extension of these findings.

Data Presentation: Differentially Expressed Genes in Response to this compound Chloride

Transcriptome analysis, primarily through RNA sequencing (RNA-seq), has been instrumental in identifying genes that are differentially expressed upon this compound application. The following tables summarize the quantitative data on differentially expressed genes (DEGs) in cotton seedlings at various time points after treatment.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Cotton Varieties Treated with this compound Chloride.

| Variety | Time Post-Spray (dps) | Upregulated DEGs | Downregulated DEGs | Total DEGs |

| XLZ74 (MC-insensitive) | 1 | 200 | 598 | 798 |

| 3 | 2335 | 1384 | 3719 | |

| 6 | 1708 | 1299 | 3007 | |

| SD1068 (MC-sensitive) | 1 | 581 | 666 | 1247 |

| 3 | 1209 | 1025 | 2234 | |

| 6 | 1628 | 1778 | 3406 |

Data compiled from a comparative transcriptome analysis of two Upland cotton varieties with different sensitivities to this compound chloride.[1]

Table 2: Key Genes Modulated by this compound Chloride in Phytohormone Signaling Pathways.

| Phytohormone Pathway | Key Genes/Gene Families | General Expression Trend after MC Treatment |

| Gibberellin (GA) | GA2ox (GA catabolism) | Upregulated |

| CPS, KAO1, GA3ox (GA biosynthesis) | Downregulated | |

| Auxin (IAA) | AUX/IAA, SAUR | Upregulated (with varied timing between varieties) |

| GH3 | Downregulated initially, then upregulated | |

| Cytokinin (CTK) | CKX (CTK degradation) | Upregulated |

| LOG (CTK biosynthesis) | Downregulated | |

| Brassinosteroids (BRs) | CYP genes (BR biosynthesis) | Downregulated (more pronounced in sensitive varieties) |

| BZR1 (BR signaling) | Upregulated in insensitive varieties |

This table summarizes general trends observed in transcriptome studies.[1][3]

Experimental Protocols

Plant Material and this compound Chloride Treatment

-

Plant Growth: Cotton (Gossypium hirsutum) seeds are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions of temperature, humidity, and photoperiod.

-

Treatment Application: At a specific developmental stage (e.g., when the third true leaf is fully expanded), seedlings are treated with a foliar spray of this compound chloride solution at a designated concentration (e.g., 80 mg/L).[1] Control plants are sprayed with water.

-

Sample Collection: Young stem or other relevant tissues are harvested at various time points post-treatment (e.g., 1, 3, and 6 days post-spray).[1] Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control

-

RNA Isolation: Total RNA is extracted from the frozen plant tissues using a commercially available kit, such as the EASYspin Plus Plant RNA Rapid Extraction Kit, following the manufacturer's instructions.[4]

-

RNA Quality and Quantity Assessment: The integrity and quality of the extracted RNA are crucial for downstream applications. This is assessed using:

-

Agarose Gel Electrophoresis: To visualize the integrity of ribosomal RNA bands.

-

Spectrophotometry: To determine the purity of the RNA by measuring the A260/A280 and A260/A230 ratios.

-

Agilent 2100 Bioanalyzer (or similar): To obtain an RNA Integrity Number (RIN), which provides a quantitative measure of RNA integrity.

-

RNA Sequencing (RNA-seq) Library Preparation and Sequencing

-

Library Construction: RNA-seq libraries are prepared from the high-quality total RNA. This process typically involves:

-

mRNA Enrichment: Poly(A) containing mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.

-

Fragmentation: The purified mRNA is fragmented into smaller pieces.

-

cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments.

-

PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.

-

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq platform, to generate paired-end reads.[4]

Bioinformatic Analysis of RNA-seq Data

-

Quality Control of Raw Reads: Raw sequencing reads are processed to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.

-

Read Mapping: The clean reads are aligned to a reference genome for the organism under study (e.g., Gossypium hirsutum reference genome) using a splice-aware aligner like HISAT2.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted. Gene expression levels are typically normalized and reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

-

Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control samples. Software packages like DEGseq or DESeq2 are commonly used for this purpose. Genes with a significant p-value (or adjusted p-value/q-value) and a fold change above a certain threshold are considered DEGs.

-

Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological processes and pathways that are significantly affected by this compound treatment.

Validation of RNA-seq Data by RT-qPCR

-

Primer Design: Gene-specific primers for selected DEGs and a stable internal reference gene (e.g., actin) are designed.

-

cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-seq using a reverse transcription kit.

-

Quantitative PCR (qPCR): The relative expression levels of the selected genes are quantified using a real-time PCR system with SYBR Green or probe-based detection.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the reference gene for normalization. The results are then compared with the RNA-seq data to validate the findings.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved in the response to this compound, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: Experimental workflow for gene expression analysis in response to this compound application.

Figure 2: Simplified signaling pathway of this compound's effect on plant gene expression.

Conclusion

The application of this compound chloride initiates a significant reprogramming of the plant transcriptome, primarily by inhibiting gibberellin biosynthesis. This primary effect triggers a complex network of downstream changes in other phytohormone signaling pathways, including auxin, cytokinin, and brassinosteroids. The resulting alterations in gene expression collectively contribute to the observed phenotype of reduced vegetative growth. The methodologies and data presented in this guide offer a comprehensive framework for researchers to investigate the molecular underpinnings of this compound's action and to explore its broader implications in plant science and agricultural biotechnology. Further research, including the functional characterization of the identified differentially expressed genes, will continue to deepen our understanding of these intricate regulatory networks.

References

- 1. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transcriptome Time-Course Analysis in the Whole Period of Cotton Fiber Development [frontiersin.org]

Mepiquat's Influence on Root System Architecture and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepiquat chloride (MC), a synthetic plant growth regulator, is widely recognized for its role in managing the canopy architecture of various crops by inhibiting gibberellin (GA) biosynthesis.[1][2] Beyond its well-documented effects on shoot growth, MC exerts a significant and complex influence on the root system. This technical guide synthesizes current research to provide an in-depth understanding of how this compound alters root system architecture and development. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for further research, and visualizes the involved signaling pathways. The primary effect of this compound on roots involves the promotion of a more robust root system, particularly through the enhancement of lateral root formation, which has profound implications for nutrient and water uptake, plant stability, and overall crop resilience.[3][4]

Quantitative Effects of this compound on Root System Parameters

This compound chloride application has been shown to quantitatively alter several key root system architecture parameters. The extent of these changes is often dose-dependent and can vary with the plant species and cultivar.[3][5]

| Parameter | Crop | This compound Chloride (MC) Treatment | Observed Effect | Reference |

| Lateral Root Number | Cotton (Gossypium hirsutum) | 200 mg/L seed soaking | 28.5–37.7% increase | [3] |

| Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | 30.1–45.8% increase | [3] | |

| Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significant increase from day 5 onwards | [3] | |

| Soybean | Specific concentration range | Promoted growth of lateral roots | [6] | |

| Primary Root Length | Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significantly increased | [3] |

| Total Root Length | Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significantly increased | [3] |

| Oilseed Rape (cv. Bellevue) | Not specified | 64% increase | [4] | |

| Oilseed Rape (cv. ES Cesario F1) | Not specified | 83% increase | [4] | |

| Root Dry Weight | Cotton (Gossypium hirsutum) | Foliar spray (up to 1800 mg/L) | Increased | [7][8] |

| Root Volume | Oilseed Rape (cv. Bellevue) | Not specified | 68% increase | [4] |

| Oilseed Rape (cv. ES Cesario F1) | Not specified | 86% increase | [4] | |

| Root Neck Thickness | Oilseed Rape (cv. Bellevue) | Not specified | 11% increase | [4] |

| Oilseed Rape (cv. ES Cesario F1) | Not specified | 13% increase | [4] | |

| Root-to-Shoot Ratio | Cotton (Gossypium hirsutum) | Seed treatment | Significant increase | [9] |

Core Mechanism of Action: Hormonal Crosstalk

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[10][11] It specifically blocks the early steps involving ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[3] This reduction in endogenous GA levels triggers a cascade of hormonal signaling events that ultimately reshape the root architecture. The current understanding suggests that MC orchestrates a complex interplay between GA, abscisic acid (ABA), and auxin (indole-3-acetic acid, IAA).[3][12]

The reduction in GA levels leads to an increase in endogenous auxin levels in the roots.[3][13] This is achieved by modulating the expression of genes involved in both GA and ABA signaling pathways, which in turn influences auxin biosynthesis, transport, and signaling.[3][12] The elevated auxin levels, a key promoter of lateral root formation, then stimulate the expression of downstream genes related to the cell cycle and division, leading to increased lateral root initiation and development.[3][13]

Furthermore, MC treatment has been shown to upregulate the expression of certain IAA amidohydrolase genes (e.g., GhIAR3a, GhILR1). These enzymes are responsible for releasing free, active IAA from its conjugated forms, thereby increasing the pool of available auxin in the root tissues to promote lateral root initiation.[13]

dot

Caption: this compound's influence on root development via hormonal crosstalk.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for reproducing and extending these findings.

Seed Treatment and Seedling Culture for Root Architecture Analysis

This protocol is adapted from studies investigating the effect of this compound seed treatment on cotton seedling root development.[3][12][14]

Objective: To assess the impact of this compound chloride on early root system development when applied as a seed treatment.

Materials:

-

High-quality seeds (e.g., Gossypium hirsutum L. cv. K638)

-

This compound chloride (MC) stock solution (e.g., 1000 mg/L)

-

Deionized water

-

Germination paper or glass plates

-

Growth chamber with controlled temperature and light conditions

-

Digital scanner or camera for root imaging

-

Root analysis software (e.g., Smart Root, WinRHIZO)

Procedure:

-

Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. A common method is a brief rinse in 70% ethanol (B145695) followed by soaking in a 1-2% sodium hypochlorite (B82951) solution and then rinsing thoroughly with sterile deionized water.

-

MC Treatment: Prepare working solutions of MC at desired concentrations (e.g., 100, 200, 400 mg/L) by diluting the stock solution with deionized water. A control group should be prepared using only deionized water.

-

Immerse seeds in the respective MC solutions or control solution for a specified duration (e.g., 12 hours) at a controlled temperature (e.g., 30°C).

-

Germination and Growth: Place the treated seeds on moist germination paper or between glass plates.

-

Transfer the setup to a growth chamber with controlled conditions (e.g., 28°C/25°C day/night temperature, 14/10 hour light/dark cycle).

-

Data Collection: After a set number of days (e.g., 8-12 days after treatment), carefully remove the seedlings.

-

Scan or photograph the root systems against a contrasting background.

-

Image Analysis: Use root analysis software to quantify parameters such as primary root length, lateral root number, total root length, and root surface area.

dot

Caption: Workflow for analyzing this compound's effect via seed treatment.

Dynamic Root Growth Monitoring

This protocol describes the use of a high-throughput platform to dynamically monitor root growth, as detailed by Wu et al. (2019).[3]

Objective: To continuously monitor and quantify root system growth dynamics in response to this compound treatment.

Materials:

-

Customized high-throughput robotic platform (e.g., RhizoChamber-Monitor)

-

Seeds treated with MC as described in Protocol 3.1.

-

Growth medium (e.g., nutrient solution, agar) suitable for the platform.

Procedure:

-

Prepare MC-treated and control seeds as outlined in Protocol 3.1.

-